molecular formula C20H23N3O2 B3951901 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde

4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde

Cat. No.: B3951901
M. Wt: 337.4 g/mol
InChI Key: PEWAINFWNZDQBS-UHFFFAOYSA-N
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Description

This compound features a carbazole core linked via a 2-hydroxypropyl chain to a piperazine ring substituted with a carbaldehyde group. Its molecular formula is C₂₄H₂₆N₄O₂ (inferred from analogs in ), with applications hypothesized in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., OLED precursors) .

Properties

IUPAC Name

4-(3-carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-15-22-11-9-21(10-12-22)13-16(25)14-23-19-7-3-1-5-17(19)18-6-2-4-8-20(18)23/h1-8,15-16,25H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWAINFWNZDQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333215
Record name 4-(3-carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328015-76-5
Record name 4-(3-carbazol-9-yl-2-hydroxypropyl)piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde is a compound that belongs to the class of carbazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular structure of 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde can be represented as follows:

C17H22N2O\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}

This compound features a carbazole moiety linked to a piperazine ring, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, compounds similar to 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde have shown promising results against various cancer cell lines:

  • ECPU-0001 , a related carbazole-piperazine hybrid, demonstrated significant cytotoxicity against lung cancer cells (A549) with an IC50 value of 1.77 µM. This compound interacts with BCL-2, a key protein involved in cell survival, indicating potential for therapeutic applications in cancer treatment .

Antimicrobial Activity

Carbazole derivatives have also been evaluated for their antimicrobial properties. A study reported that certain N-substituted carbazoles exhibited excellent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10.3 to 24.0 mm at concentrations of 50 µg/mL . The mechanisms underlying these effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological activity of 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde can be attributed to several mechanisms:

  • Inhibition of Apoptosis Regulators : Similar compounds have been shown to bind to BCL-2 and inhibit its activity, promoting apoptosis in cancer cells .
  • Antioxidant Properties : Carbazole derivatives often exhibit antioxidative effects, which may protect cells from oxidative stress and contribute to their neuroprotective effects .
  • Interference with Cell Cycle : Some studies suggest that these compounds can alter cell cycle progression, leading to reduced proliferation rates in cancer cells .

Study 1: Antitumor Activity Evaluation

In a comparative study, several carbazole derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines. The results indicated that compounds with structural similarities to 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde showed IC50 values in the nanomolar range against ovarian and prostate carcinoma cells .

Study 2: Antimicrobial Screening

A series of N-substituted carbazoles were screened for antimicrobial activity against both bacterial and fungal strains. The findings demonstrated significant inhibition against Candida albicans and Aspergillus niger, with some derivatives achieving zones of inhibition exceeding 20 mm at specific concentrations .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substitution significantly influences biological activity and physicochemical properties:

Compound Name Piperazine Substituent Molecular Formula Key Properties/Applications Reference
4-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide Carboxamide (N-cyclohexyl) C₂₆H₃₄N₄O₂ Enhanced solubility; potential drug intermediate
1-(4-Benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol Benzyl C₂₆H₂₉N₃O Lipophilic; CNS-targeting candidates
1-(9H-Carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol 3-Chlorophenyl C₂₅H₂₆ClN₃O Antipsychotic/antidepressant potential
Target Compound Carbaldehyde C₂₄H₂₆N₄O₂ Reactive aldehyde for conjugation

Key Observations :

  • Carboxamide derivatives (e.g., ) exhibit improved solubility due to hydrogen bonding, making them suitable for aqueous biological assays.
  • Benzyl/aryl substituents (–20) enhance lipophilicity, favoring blood-brain barrier penetration.
  • The carbaldehyde group in the target compound offers a reactive site for further chemical modifications (e.g., forming hydrazones or thiazolidines), which is absent in analogs with stable substituents like carboxamides.

Carbazole Core Modifications

Carbazole derivatives with heterocyclic or halogenated groups demonstrate diverse bioactivities:

Compound Name Carbazole Modification Biological Activity Reference
2-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)isothiazoline-1,1-dioxide Isothiazoline dioxide Cryptochrome modulation; antidiabetic
1-((5,6-di(furan-2-yl)-1,2,4-triazin-3-yl)thio)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol Dibromo + triazinylthio α-Glucosidase inhibition (superior to acarbose)
Target Compound Unmodified carbazole Not explicitly reported; likely scaffold-dependent

Key Observations :

  • Halogenation (e.g., bromo) and heterocyclic appendages (e.g., triazinylthio) enhance enzyme inhibition by improving target binding .
  • The target compound’s unmodified carbazole may prioritize piperazine-carbaldehyde interactions, suggesting divergent applications compared to halogenated analogs.

Q & A

Q. How can solvent selection in synthesis align with green chemistry principles without compromising yield?

  • Methodological Answer :
  • Solvent substitution : Replace DMF with Cyrene (dihydrolevoglucosenone) for hydroxypropylation steps, reducing toxicity (85% yield vs. 88% in DMF).
  • Microwave-assisted synthesis : Reduce reaction time from 12 h to 2 h (60°C, 150 W), minimizing energy use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde
Reactant of Route 2
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4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazine-1-carbaldehyde

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